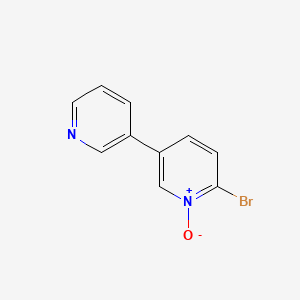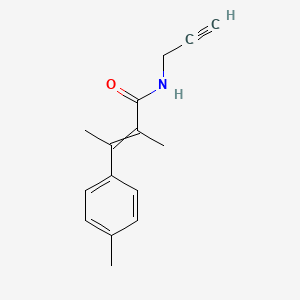
2-Methyl-3-(4-methylphenyl)-N-(prop-2-yn-1-yl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(4-methylphenyl)-N-(prop-2-yn-1-yl)but-2-enamide is a synthetic organic compound Its structure includes a but-2-enamide backbone with various substituents, including a methyl group, a 4-methylphenyl group, and a prop-2-yn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-methylphenyl)-N-(prop-2-yn-1-yl)but-2-enamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the but-2-enamide backbone: This can be achieved through the reaction of an appropriate alkene with an amide.
Introduction of the 4-methylphenyl group: This step might involve a Friedel-Crafts alkylation reaction.
Addition of the prop-2-yn-1-yl group: This could be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(4-methylphenyl)-N-(prop-2-yn-1-yl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-Methyl-3-(4-methylphenyl)-N-(prop-2-yn-1-yl)but-2-enamide may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a pharmacological agent.
Industry: Use in the production of materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(4-methylphenyl)-N-(prop-2-yn-1-yl)but-2-enamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be specific to the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-(4-methylphenyl)but-2-enamide: Lacks the prop-2-yn-1-yl group.
3-(4-Methylphenyl)-N-(prop-2-yn-1-yl)but-2-enamide: Lacks the 2-methyl group.
2-Methyl-3-(4-methylphenyl)-N-(prop-2-yn-1-yl)butanamide: Has a butanamide backbone instead of but-2-enamide.
Uniqueness
The uniqueness of 2-Methyl-3-(4-methylphenyl)-N-(prop-2-yn-1-yl)but-2-enamide lies in its specific combination of substituents, which can confer unique chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
60548-41-6 |
|---|---|
Formule moléculaire |
C15H17NO |
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
2-methyl-3-(4-methylphenyl)-N-prop-2-ynylbut-2-enamide |
InChI |
InChI=1S/C15H17NO/c1-5-10-16-15(17)13(4)12(3)14-8-6-11(2)7-9-14/h1,6-9H,10H2,2-4H3,(H,16,17) |
Clé InChI |
AJCDAZJNFUARBH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=C(C)C(=O)NCC#C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14594637.png)
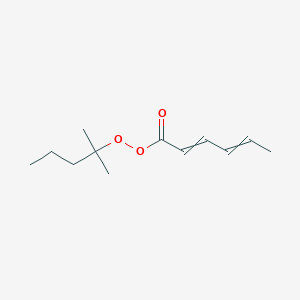



![2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14594660.png)
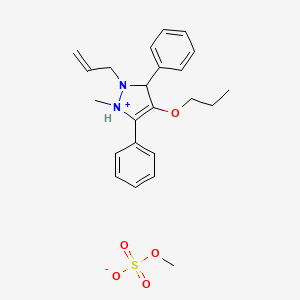
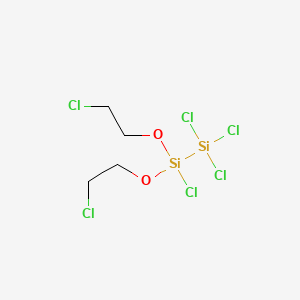

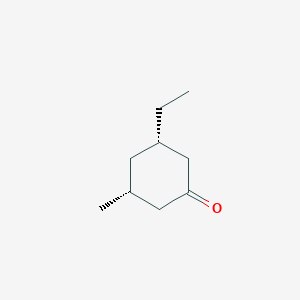
![Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate](/img/structure/B14594714.png)
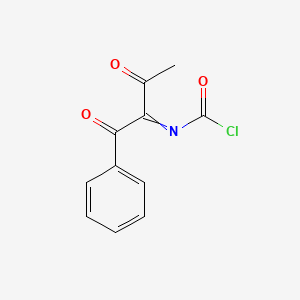
![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)
